molecular formula C28H26N2O7 B11464233 methyl 3,4,5-trimethoxy-2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzoate

methyl 3,4,5-trimethoxy-2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzoate

Cat. No.: B11464233
M. Wt: 502.5 g/mol
InChI Key: WJKSCKFNKJJZSM-UHFFFAOYSA-N
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Description

Methyl 3,4,5-trimethoxy-2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzoate is a complex organic compound that belongs to the class of benzoate esters. This compound is characterized by its intricate molecular structure, which includes multiple methoxy groups and an indole moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,4,5-trimethoxy-2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzoate typically involves a multi-step process:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acylation: The indole derivative is then acylated using an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.

    Esterification: The benzoic acid derivative is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.

    Coupling Reaction: Finally, the acylated indole is coupled with the esterified benzoic acid derivative under suitable conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acyl moiety, potentially converting it to an alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or reduced acyl derivatives.

    Substitution: Amino or thio-substituted benzoates.

Scientific Research Applications

Methyl 3,4,5-trimethoxy-2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a model compound in reaction mechanism studies.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3,4,5-trimethoxy-2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Methyl 3,4,5-trimethoxy-2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzoate can be compared with similar compounds such as:

    Methyl 3,4,5-trimethoxybenzoate: Lacks the indole moiety, making it less complex and potentially less biologically active.

    1-Methyl-2-phenyl-1H-indole-3-carboxylic acid: Contains the indole moiety but lacks the benzoate ester, affecting its solubility and reactivity.

    Methyl 3,4,5-trimethoxy-2-{[(1-methyl-1H-indol-3-yl)(oxo)acetyl]amino}benzoate: Similar structure but without the phenyl group, which may influence its binding affinity and biological activity.

The uniqueness of this compound lies in its combination of methoxy groups, indole moiety, and benzoate ester, which collectively contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C28H26N2O7

Molecular Weight

502.5 g/mol

IUPAC Name

methyl 3,4,5-trimethoxy-2-[[2-(1-methyl-2-phenylindol-3-yl)-2-oxoacetyl]amino]benzoate

InChI

InChI=1S/C28H26N2O7/c1-30-19-14-10-9-13-17(19)21(23(30)16-11-7-6-8-12-16)24(31)27(32)29-22-18(28(33)37-5)15-20(34-2)25(35-3)26(22)36-4/h6-15H,1-5H3,(H,29,32)

InChI Key

WJKSCKFNKJJZSM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)C(=O)NC4=C(C(=C(C=C4C(=O)OC)OC)OC)OC

Origin of Product

United States

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